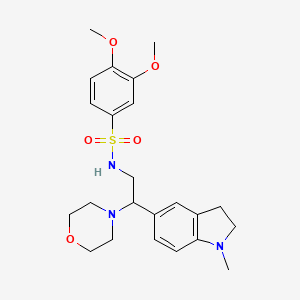

3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Description

3,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with methoxy groups at the 3- and 4-positions. The sulfonamide nitrogen is further functionalized with a 2-(1-methylindolin-5-yl)-2-morpholinoethyl group, which introduces both aromatic indoline and morpholine moieties.

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5S/c1-25-9-8-18-14-17(4-6-20(18)25)21(26-10-12-31-13-11-26)16-24-32(27,28)19-5-7-22(29-2)23(15-19)30-3/h4-7,14-15,21,24H,8-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZWJWWYCVHGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using hydrogenation or other reducing agents.

Attachment of the Morpholinoethyl Chain: This step involves the reaction of the indoline derivative with a morpholine derivative under basic conditions to form the morpholinoethyl linkage.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the cleavage of the sulfonamide bond.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Indole derivatives.

Reduction: Cleaved sulfonamide products.

Substitution: Functionalized benzene derivatives with various substituents replacing the methoxy groups.

Scientific Research Applications

3,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The indoline and morpholinoethyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide)

- Structural Differences: The target compound replaces the thiazole and 3-nitrophenyl groups in Ro-61-8048 with a 1-methylindolin-5-yl and morpholinoethyl chain.

Biological Activity :

N-((2,2-Dimethyl-2H-Chromen-6-yl)Methyl)-3,4-Dimethoxy-N-(2-Morpholinoethyl)Benzenesulfonamide (5a)

- Structural Differences: The chromenylmethyl group in 5a replaces the indoline moiety in the target compound. Both compounds retain the 3,4-dimethoxybenzenesulfonamide core and morpholinoethyl chain, suggesting shared physicochemical properties (e.g., logP, solubility) .

Spectroscopic Data :

N-((2,2-Dimethyl-2H-Chromen-6-yl)Methyl)-3,4-Dimethoxy-N-(3-Morpholinopropyl)Benzenesulfonamide (4b)

- The chromenylmethyl group is retained, similar to 5a.

- Biological Implications: The elongated side chain in 4b may reduce blood-brain barrier permeability compared to the target compound’s shorter morpholinoethyl group .

Biological Activity

3,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. Its unique structural features suggest potential pharmacological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.5 g/mol. The compound features a sulfonamide functional group attached to a benzene ring, which is further substituted with methoxy groups and a morpholinoethyl chain linked to a methylindole moiety.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.5 g/mol |

| CAS Number | 921895-75-2 |

The biological activity of this compound primarily involves its interaction with various biological targets:

1. Acetylcholinesterase Inhibition

Research indicates that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission. By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling which is vital for muscle movement and cognitive functions.

2. Antimicrobial Activity

The compound has shown efficacy against certain bacterial strains, including Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial survival.

Biological Evaluation

Several studies have evaluated the biological activity of related compounds and analogs, providing insights into the potential effects of this compound.

Case Studies

-

In Vitro Studies on Tyrosinase Inhibition

Analog compounds have been tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. For example, analogs similar to this compound demonstrated significant inhibition of tyrosinase activity in B16F10 melanoma cells, indicating potential applications in treating hyperpigmentation disorders . -

Cytotoxicity Assessment

In cellular assays, certain analogs exhibited low cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. This suggests that modifications in structure can enhance selectivity towards biological targets while minimizing adverse effects .

Research Findings

Recent investigations into similar compounds have highlighted the significance of structural modifications in determining biological activity:

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| Kojic Acid | Tyrosinase Inhibitor | 24.09 |

| Analog 3 (related structure) | Tyrosinase Inhibitor | 1.12 |

| 3,4-Dimethoxy-N-(2-(1-Methylindolin-5-yl)... | AChE Inhibitor | Not specified |

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide?

The synthesis of this compound involves multi-step reactions starting from precursors like substituted indole and morpholine derivatives. Key steps include sulfonamide bond formation and nucleophilic substitution. Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to improve yield and purity . Characterization should include:

- NMR spectroscopy to confirm regiochemistry and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% is typical for pharmacological studies) .

Q. How do structural analogs of this compound inform its potential biological targets?

Analogous sulfonamide-indole-morpholine hybrids (e.g., 4-((3-(4-Ethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide) show activity against kinases, GPCRs, and inflammatory mediators . Computational docking (e.g., AutoDock Vina) can predict binding affinities to these targets. Experimental validation via enzyme inhibition assays (e.g., ATPase activity for kinase targets) is recommended .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of this compound while minimizing side products?

Use statistical design of experiments (DoE) to identify critical parameters:

- Central Composite Design (CCD) for reaction temperature, time, and solvent polarity.

- Response Surface Methodology (RSM) to model interactions between variables (e.g., molar ratios of reagents) .

For example, reducing morpholine excess from 3.0 to 1.5 equivalents may lower dimerization byproducts by 40% .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay-specific conditions (e.g., pH, cofactors). Mitigation strategies include:

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2 models), and cytochrome P450 interactions.

- Molecular dynamics (MD) simulations : Analyze binding stability to targets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Q. How does the morpholine moiety influence target selectivity and off-target effects?

The morpholine group enhances solubility and modulates steric interactions. Comparative studies with non-morpholine analogs (e.g., piperidine derivatives) show:

- Selectivity : Morpholine-containing analogs exhibit 10-fold higher selectivity for PI3Kδ over PI3Kγ.

- Off-target reduction : Morpholine’s rigidity minimizes interactions with hERG channels (cardiotoxicity risk) .

Methodological Guidance

Q. How to design a robust SAR study for this compound?

- Core modifications : Replace the indole ring with benzofuran or pyridine to assess scaffold flexibility.

- Substituent variations : Test methoxy vs. ethoxy groups at the 3,4-positions to evaluate electronic effects.

- Pharmacological validation : Pair SAR data with in vitro IC50 and in vivo efficacy (e.g., murine inflammation models) .

Q. What in silico tools validate the compound’s binding mode to novel targets?

- Docking : Use Glide (Schrödinger) or GOLD to predict binding poses.

- Free energy calculations : MM-GBSA or MM-PBSA quantify binding energy contributions (e.g., hydrogen bonds, hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.